Tenofovir hydrate
Tenofovir hydrate
Tenofovir hydrate is a hydrate that is the monohydrate form of anhydrous tenovir. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It contains a tenofovir (anhydrous).
Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Brand Name:
Vulcanchem
CAS No.:
206184-49-8
VCID:
VC0003814
InChI:
InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1
SMILES:
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
Molecular Formula:
C9H16N5O5P
Molecular Weight:
305.23 g/mol
Tenofovir hydrate
CAS No.: 206184-49-8
Inhibitors
Cat. No.: VC0003814
Molecular Formula: C9H16N5O5P
Molecular Weight: 305.23 g/mol
* For research use only. Not for human or veterinary use.

Description | Tenofovir hydrate is a hydrate that is the monohydrate form of anhydrous tenovir. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It contains a tenofovir (anhydrous). Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine. An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone. |
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CAS No. | 206184-49-8 |
Molecular Formula | C9H16N5O5P |
Molecular Weight | 305.23 g/mol |
IUPAC Name | [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate |
Standard InChI | InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1 |
Standard InChI Key | PINIEAOMWQJGBW-FYZOBXCZSA-N |
Isomeric SMILES | C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O |
SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O |
Canonical SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O |
Melting Point | 276 - 280 °C |
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